molecular formula C12H19F3O B114836 1,1,1-Trifluorododec-11-en-2-one CAS No. 141023-04-3

1,1,1-Trifluorododec-11-en-2-one

Cat. No. B114836
M. Wt: 236.27 g/mol
InChI Key: FGCAHPYINYMPEK-UHFFFAOYSA-N
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Description

1,1,1-Trifluorododec-11-en-2-one is a chemical compound with the molecular formula C12H19F3O . It has a molecular weight of 236.27 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluorododec-11-en-2-one consists of 12 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . Unfortunately, the specific structural details are not provided in the search results.

Scientific Research Applications

Metal Chelates

  • Metal chelates of related fluorinated Monothio-β-diketones have been prepared, exhibiting solubility in organic solvents and forming complexes with various metals, highlighting the compound's potential in metal coordination chemistry (Ho, Livingstone, & Lockyer, 1966).

Electrolyte Additives

  • As an electrolyte additive in lithium-ion batteries, related difluoroalkenes, such as 1,1-difluoro-4-phenylbut-1-ene, have shown potential in forming favorable solid electrolyte interphases, which is crucial for battery performance and longevity (Kubota et al., 2012).

Insecticides and Acaricides

  • Compounds similar to 1,1,1-Trifluorododec-11-en-2-one, such as gem-difluorovinyl derivatives, have demonstrated effectiveness as insecticides and acaricides. Their activity is linked to the inhibition of β-oxidation of fatty acids in insect mitochondria (Pitterna, Boger, & Maienfisch, 2004).

Chemical Synthesis

  • In chemical synthesis, reactions of trifluoromethyl-containing enones, which are structurally similar to 1,1,1-Trifluorododec-11-en-2-one, with arenes have been explored, leading to the synthesis of unique trifluoromethyl-substituted compounds (Yakovenko et al., 2015).

Radiopharmaceuticals

  • In the field of radiopharmaceuticals, related compounds are used in PET imaging. For instance, carbon-11 incorporated into small molecules by reactions with compounds like [(11)C]methyl triflate, showcasing the compound's potential in medical imaging technologies (Rotstein et al., 2016).

Fluoroanalogs and Synthesis

  • The synthesis of fluoroanalogs, including 1,1,1-trifluoro-2,2-diarylethanes, demonstrates the utility of related compounds in organic synthesis (Prakash et al., 2011).

Enantioselective Synthesis

  • The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols has been achieved using related compounds, indicating their potential in producing enantiomerically pure substances (Kuroki et al., 2000).

Nanostructure Applications

  • 1,1,1-Trifluorododec-11-en-2-one and its derivatives may be relevant in the synthesis and characterization of one-dimensional metal-oxide nanostructures, which have applications in various fields including nanoelectronics and sensors (Devan et al., 2012).

Insect Hormone Inhibitors

  • Similar β,β-disubstituted-α,β-unsaturated fluoroketones have been assayed as inhibitors of insect juvenile hormone esterase, indicating potential applications in pest control (Linderman et al., 1989).

Molecular Structure Studies

  • Studies on the conformation, molecular structure, and intramolecular hydrogen bonding of related trifluoro compounds provide insights into the chemical properties and potential applications in material science and molecular design (Vakili et al., 2012).

properties

IUPAC Name

1,1,1-trifluorododec-11-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAHPYINYMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571889
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorododec-11-en-2-one

CAS RN

141023-04-3
Record name 1,1,1-Trifluorododec-11-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C EuiáSong, J SeokáLim, S ChangáKim… - Chemical …, 2000 - pubs.rsc.org
Covalent attachment of trifluoromethyl ketone catalyst to a solid support such as silica gel increased the stability of catalyst dramatically, so solving an intrinsic problem of dioxirane-…
Number of citations: 48 pubs.rsc.org

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